2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE
Overview
Description
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE is a complex organic compound that features both a thienyl and a quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and quinolinyl intermediates, followed by their coupling under specific conditions. For example, the thienyl group can be introduced via a Friedel-Crafts acylation reaction, while the quinolinyl group can be synthesized through a Skraup synthesis. The final coupling step often involves esterification or amidation reactions under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolinyl nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents and bases like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thienyl group can interact with enzymes, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(2-thienyl)butanoate: Shares the thienyl group but lacks the quinolinyl group.
4-Hydroxy-2-quinolones: Contains the quinolinyl group but differs in other structural aspects.
Uniqueness
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE is unique due to the presence of both thienyl and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-oxo-4-(quinolin-8-ylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-15(16-7-3-11-26-16)12-25-18(24)9-8-17(23)21-14-6-1-4-13-5-2-10-20-19(13)14/h1-7,10-11H,8-9,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXXONOGYGIPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCC(=O)OCC(=O)C3=CC=CS3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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